molecular formula C11H17BrIN3 B5135138 3-(1,1-Dimethylpyrrolidin-2-yl)-5-bromo-2-pyridylamine, iodide

3-(1,1-Dimethylpyrrolidin-2-yl)-5-bromo-2-pyridylamine, iodide

Cat. No.: B5135138
M. Wt: 398.08 g/mol
InChI Key: DQIRZXVNKXUEPE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,1-Dimethylpyrrolidin-2-yl)-5-bromo-2-pyridylamine, iodide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring-like structure that includes atoms of at least two different elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dimethylpyrrolidin-2-yl)-5-bromo-2-pyridylamine, iodide typically involves multi-step organic reactions. One common method includes the bromination of 2-pyridylamine followed by the introduction of the dimethylpyrrolidinyl group. The final step involves the iodination of the compound to form the iodide salt. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as palladium or copper compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dimethylpyrrolidin-2-yl)-5-bromo-2-pyridylamine, iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-(1,1-Dimethylpyrrolidin-2-yl)-5-bromo-2-pyridylamine, iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,1-Dimethylpyrrolidin-2-yl)-5-bromo-2-pyridylamine, iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of bromine and iodine atoms in 3-(1,1-Dimethylpyrrolidin-2-yl)-5-bromo-2-pyridylamine, iodide makes it unique compared to other similar compounds.

Properties

IUPAC Name

5-bromo-3-(1,1-dimethylpyrrolidin-1-ium-2-yl)pyridin-2-amine;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN3.HI/c1-15(2)5-3-4-10(15)9-6-8(12)7-14-11(9)13;/h6-7,10H,3-5H2,1-2H3,(H2,13,14);1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIRZXVNKXUEPE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1C2=C(N=CC(=C2)Br)N)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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